molecular formula C8H7Cl3O B1293648 2,4,6-Trichloro-3,5-dimethylphenol CAS No. 6972-47-0

2,4,6-Trichloro-3,5-dimethylphenol

Cat. No. B1293648
CAS RN: 6972-47-0
M. Wt: 225.5 g/mol
InChI Key: ZNEWEUWJXXZLAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-Trichloro-3,5-dimethylphenol involves various chemical reactions, including chlorination and nitration. For instance, the chlorination of 2-t-butyl-4,6-dimethylphenol leads to chloromethylene compounds and trichloro ketones . Similarly, the nitration of 3,4,5-tribromo-2,6-dimethylphenol results in dinitrocyclohex-3-enones . These studies suggest that halogenation reactions are a common method for synthesizing halogenated phenols and their derivatives.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structures of various molecular complexes and derivatives of dimethylphenol. For example, the crystal structures of molecular complexes with alcohols, such as 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol with ethanol, have been reported . These structures often feature hydrogen-bonded rings and provide insights into the molecular geometry and interactions of such compounds.

Chemical Reactions Analysis

The chemical reactions of dimethylphenol derivatives involve modifications of the methyl groups and the formation of various chlorinated and nitrated products. The chlorination of substituted 2,4-dimethylphenols leads to chlorocyclohexadienones and other chlorinated products, depending on the reaction conditions . Nitration reactions yield nitrocyclohexenones, demonstrating the reactivity of the methylphenol ring towards electrophilic substitution .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4,6-Trichloro-3,5-dimethylphenol are not directly reported in the provided papers, the properties of related compounds can be inferred. The molecular electrostatic potential (MEP) analysis of a dichlorophenyl derivative indicates reactive sites for electrophilic and nucleophilic attacks . The crystal structures and packing of triazine derivatives substituted with dimethylphenoxy groups suggest potential applications in nonlinear optics due to their noncentrosymmetric nature .

Scientific Research Applications

Polymer Synthesis

  • Condensation Polymerization : 2,4,6-Trichloro-3,5-dimethylphenol has been utilized in the synthesis of various polymers. For example, it has been used in condensation polymerizations and cocondensations with triazine derivatives and novolak resin, demonstrating its versatility in polymer chemistry (Ninagawa, Kawazoe, & Matsuda, 1979).

Chemical Synthesis

  • Synthesis of Triarylpyridine Derivatives : This compound plays a role in the synthesis of 2,4,6-triarylpyridines, which have wide applications in pharmaceuticals due to their properties like anti-convulsant, anesthetic, and anti-malarial characteristics (Maleki, 2015).
  • C-C Dimerization : It is involved in oxidative coupling processes, such as the C-C dimerization, highlighting its utility in organic synthesis (Boldron et al., 2005).

Environmental Applications

  • Degradation of Pollutants : 2,4,6-Trichloro-3,5-dimethylphenol has been studied in the context of photolytic degradation of chlorophenolic substances, indicating its role in environmental chemistry and pollutant degradation (Goskonda, Catallo, & Junk, 2002).

Chemical Analysis

  • Analytical Protocols : The compound has been included in analytical protocols for the determination of phenolic compounds in soil samples, showcasing its importance in environmental analysis (Alonso et al., 1998).

Photodynamic Therapy

  • Cancer Therapy : Structurally related to triarylpyridine nucleus, 2,4,6-Trichloro-3,5-dimethylphenol has been suggested for use in photodynamic cell-specific cancer therapy, highlighting its potential in medical applications (Burford et al., 2005).

Safety And Hazards

2,4,6-Trichloro-3,5-dimethylphenol is considered hazardous. It can cause skin burns and eye damage, and it is harmful if swallowed. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4,6-trichloro-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWEUWJXXZLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220009
Record name 2,4,6-Trichloro-3,5-dimethylphenol
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-3,5-dimethylphenol

CAS RN

6972-47-0
Record name 2,4,6-Trichloro-3,5-dimethylphenol
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Record name 2,4,6-Trichloro-3,5-dimethylphenol
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Record name 3, 2,4,6-trichloro-
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Record name 2,4,6-Trichloro-3,5-dimethylphenol
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Record name 2,4,6-trichloro-3,5-dimethylphenol
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Record name 2,4,6-Trichloro-3,5-dimethylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LC RAIFORD, DW KAISER - The Journal of Organic Chemistry, 1939 - ACS Publications
6 This behavior has previously been shown by Raiford and others[/. Am. Chem. Soc., 48, 483 (1926)] to be characteristic of o-aminophenol derivatives. 6 By nitration of 3, 4-…
Number of citations: 7 pubs.acs.org
DL Capone, GK Skouroumounis… - Australian Journal of …, 1999 - Wiley Online Library
Sixty 750 mL bottles of a white wine were each spiked with deuterium‐labelled 2,4,6‐trichloroanisole (d 5 TCA) and then sealed with a variety of wine corks. Thirty months later, …
Number of citations: 90 onlinelibrary.wiley.com
AV Kutchin, IV Fedorova, IV Loginova… - Russian Chemical …, 2023 - Springer
The oxidation of alkylphenols (2,6-dimethylphenol, 3,5-dimethylphenol, 2-iso-bornylphenol, 2-isobornyl-5-methylphenol, 2-isobornyl-6-methylphenol) with chlorine dioxide in water and …
Number of citations: 2 link.springer.com
Y Cai, X Li, M Feng, JM Chovelon, L Zhou, J Lu, J Chen… - Water Research, 2023 - Elsevier
Trace organic contaminants usually go through multiple treatment units in a modern water treatment train. Structural modification triggered by pretreatment (eg, prechlorination) may …
Number of citations: 5 www.sciencedirect.com
AS Kertes - 1979 - iupac.github.io
This volume contains a comprehensive collection and critical evaluation of published sol ubility data for halogenated benzenes, halogenated toluenes, and halogenated phenols in …
Number of citations: 55 iupac.github.io
R Lamartine, R Perrin - The Journal of Organic Chemistry, 1974 - ACS Publications
Acknowledgment. One of us (JLD) wishes to thank the Alexander von Humboldt Stiftung for a postdoctoral fellowship. We are indebted to Professor M. Hanack for his contribution to this …
Number of citations: 19 pubs.acs.org
WG Wren - Rubber Chemistry and Technology, 1961 - meridian.allenpress.com
Many advances in the world of science have taken place quietly in field and laboratory, with few to applaud the discoverer or to appreciate his worth. The man we honor today was such …
Number of citations: 11 meridian.allenpress.com
CA Hutchison, AM Lyon - … Benzenes, Toluenes and Phenols with Water …, 2013 - Elsevier
Number of citations: 0
AL Horvath, FW Getzen, G Jancso - 2013 - Elsevier
Number of citations: 18

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